2,3-Dichloro-6-(trichloromethyl)pyridine
Overview
Description
2,3-Dichloro-6-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H2Cl5N . It is an important organic intermediate, particularly in the agrochemical industry, for use in the synthesis of various pesticidal active pyridine compounds .
Synthesis Analysis
The synthesis of this compound involves the conversion of Nicotinic acid with phosphorous pentachloride . Another method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and a trichloromethyl group attached to it . The exact mass of the molecule is 262.86300 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as an intermediate in the synthesis of other compounds. For instance, it can be used in the synthesis of fluazinam and fluopicolide . The introduction of trifluoromethylpyridine groups within other molecules is generally achieved via an exchange between chlorine and fluorine atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.35200 and a density of 1.68g/cm3 . It has a boiling point of 282.1ºC at 760 mmHg . The compound is solid or liquid at room temperature .Scientific Research Applications
Synthesis and Preparation
- The synthesis of 2,3-Dichloro-6-(trichloromethyl)pyridine involves chlorination of 2-methylpyridine hydrochloride. Using a gas-liquid countercurrent tubular reactor and a mixture of triethanolamine and benzoylperoxide as catalysts, this method achieved a yield of 93.4% under optimal conditions (Huang Xiao-shan, 2009).
Pesticide Synthesis
- 2,3-Dichloro-5-trifluoromethyl pyridine, a related derivative, is widely used in the synthesis of pesticides. Various processes for synthesizing this compound have been reviewed, underlining its significance in agrochemical applications (Lu Xin-xin, 2006).
Biological and Pharmaceutical Properties
- 2,4,6-Triarylpyridine derivatives, related to this compound, exhibit a range of biological and pharmaceutical properties including anticonvulsant, anesthetic, anti-malarial, and vasodilator effects. These compounds are also explored for pesticidal, fungicidal, and herbicidal uses (B. Maleki, 2015).
Coordination Chemistry and Sensing Applications
- Derivatives of pyridines like 2,6-di(pyrazolyl)pyridines have been used in coordination chemistry for over 15 years. They are notable for their use in luminescent lanthanide compounds for biological sensing and in iron complexes for thermal and photochemical spin-state transitions (M. Halcrow, 2005).
Thermodynamic Properties
- The heat capacity and thermodynamic functions of 2-chloro-6-(trichloromethyl)pyridine have been studied, indicating no phase transition or thermal anomaly in the temperature range from 13 to 316K. This research contributes to the understanding of its physical properties (Tan Zhi-cheng, M. Sorai, H. Suga, 1989).
Antitumor Activity
- Analogues of penclomedine, which include 3,5-dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine, have been synthesized and evaluated for their potential as antitumor agents. These compounds showed modest to curative activity against the MX-1 human breast tumor xenograft in vivo (A. Tiwari, J. Riordan, W. Waud, R. Struck, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is an important organic intermediate for the agrochemical industry , suggesting that its targets may be pests harmful to crops.
Biochemical Pathways
Given its use in the synthesis of agrochemicals , it can be inferred that it may affect pathways related to the life cycle of crop pests.
Result of Action
As an intermediate in the synthesis of agrochemicals , it is likely to contribute to the overall effectiveness of these compounds against crop pests.
Properties
IUPAC Name |
2,3-dichloro-6-(trichloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNXVFQAGRDLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068643 | |
Record name | 2,3-Dichloro-6-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51492-01-4 | |
Record name | 2,3-Dichloro-6-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51492-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3-dichloro-6-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051492014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3-dichloro-6-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichloro-6-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2,3-dichloro-6-(trichloromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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